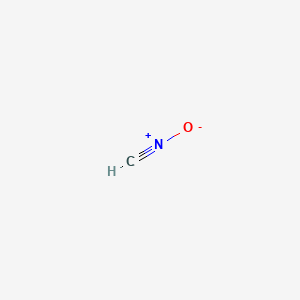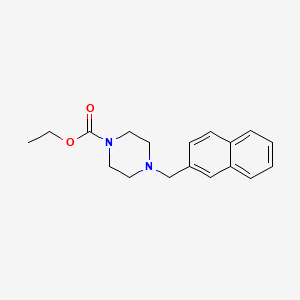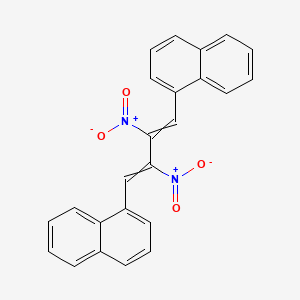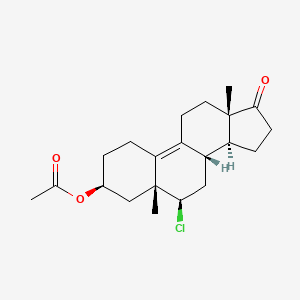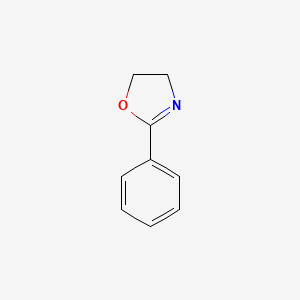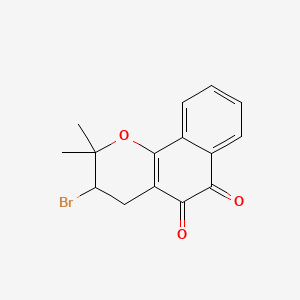![molecular formula C17H14N2O5S B1210748 4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1210748.png)
4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid is a naphthalenesulfonic acid that is naphthalene-1-sulfonic acid carrying additional hydroxy and (2-methoxyphenyl)diazenyl substituents at positions 4 and 3 respectively. The sodium salt is the biological stain 'acid red 4'. It is a naphthalenesulfonic acid, a member of azobenzenes, a member of naphthols and an aromatic ether. It is a conjugate acid of a 4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonate.
Applications De Recherche Scientifique
Dye Synthesis and Textile Application
4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid is utilized in the synthesis of various dyes. For instance, derivatives of 7-amino-4-hydroxynaphthalene-2-sulfonic acid, a related compound, have been developed for dyeing and printing textiles in fast shades. These dyes, characterized by their absorption spectra, are applied to fabrics like wool and silk, with research focusing on the optimization of dye exhaustion parameters such as pH, time, and temperature (Iyun, Egbe, & Kantiok, 2020).
Azo Dye Properties and Tautomers
The compound has been studied for its role in azo dyes, particularly concerning the properties and stability of different tautomers. A study focusing on a similar compound, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-2-naphthalene sulfonic acid, explored the geometries and energies of its ground and transition states, which are crucial for understanding dye stability and color properties (Tauro & Coutinho, 2000).
Anti-Microbial Applications
Derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have shown potential in anti-microbial applications. Studies have synthesized and tested these derivatives for their efficacy against various microbes, indicating their potential for developing new antimicrobial agents (Kumar et al., 2012).
Fluorescence and Biological Activity
Research has also been conducted on the fluorescence properties and biological activities of compounds derived from 4-amino-3-hydroxy-naphthalene-1-sulfonic acid, showing that these compounds can act as strong fluorescent emitters and have biological activity, potentially opening avenues for their use in bioanalytical applications (Hasan, 2017).
Enhanced Solubility and Optics in Molecular Complexes
The compound has been involved in the formation of molecular complexes that show enhanced solubility and improved optical behavior. These properties are crucial for developing new materials with specialized applications in fields such as photonics and electronics (Ahmad, Ganie, & Dar, 2020).
Propriétés
Nom du produit |
4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid |
|---|---|
Formule moléculaire |
C17H14N2O5S |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H14N2O5S/c1-24-15-9-5-4-8-13(15)18-19-14-10-16(25(21,22)23)11-6-2-3-7-12(11)17(14)20/h2-10,20H,1H3,(H,21,22,23) |
Clé InChI |
JRLHFEXLBNGRJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



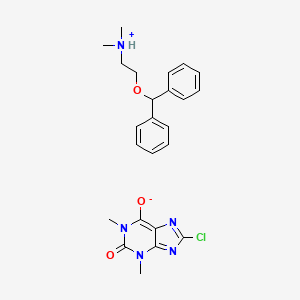
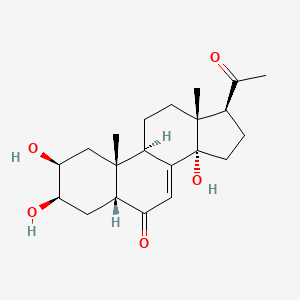
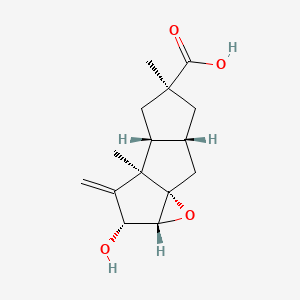
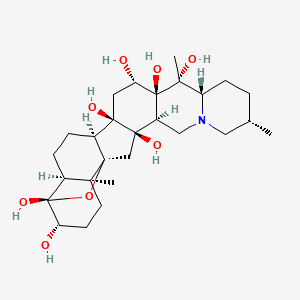
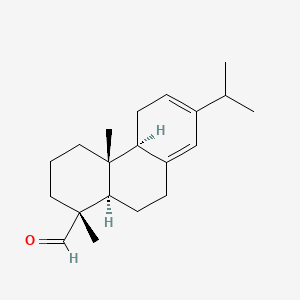
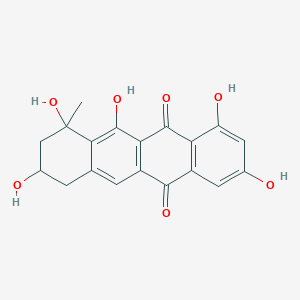
![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)
![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)
